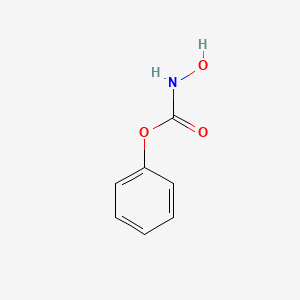

phenyl N-hydroxycarbamate

概要

説明

Phenyl N-hydroxycarbamate is a chemical compound that has been studied for various applications, including its potential as a prodrug and its role in organic synthesis. Prodrugs are compounds that undergo metabolic conversion to release the active drug, and this compound derivatives have been explored for this purpose. In organic synthesis, these compounds can serve as intermediates or building blocks for more complex molecules 10.

Synthesis Analysis

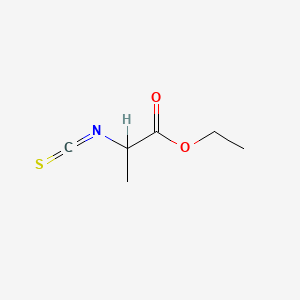

The synthesis of this compound derivatives has been reported using different starting materials and conditions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Additionally, derivatives of this compound have been synthesized for antileukemic activity testing, indicating the versatility of these compounds in medicinal chemistry . Methyl N-phenyl carbamate, a related compound, has been synthesized from aniline using methyl formate as a carbonylating agent, showcasing an alternative route to carbamates .

Molecular Structure Analysis

The molecular structure of this compound derivatives influences their reactivity and the mechanisms by which they undergo chemical transformations. For example, the base-catalyzed cyclization of phenyl N-(2-hydroxybenzyl)-N-methylcarbamates to oxazinones suggests a concerted mechanism, which is supported by the Brønsted parameters and the Cordes-Thornton cross-interaction coefficient . The structure of these compounds, particularly the proximity of functional groups, plays a crucial role in their reactivity.

Chemical Reactions Analysis

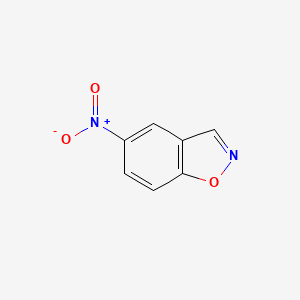

This compound derivatives participate in various chemical reactions. The aminolysis of phenyl N-phenylcarbamate, for instance, proceeds through an isocyanate intermediate, as supported by theoretical and experimental studies . The degradation reactions of phenyl N-hydroxycarbamates and their analogues have been studied, revealing that they follow an E1cB mechanism, leading to the formation of phenol/phenolate and isocyanate species . The Smiles rearrangement of 4-nitrothis compound involves a transient spiro Meisenheimer complex, demonstrating the complex reaction pathways these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure and the substituents present on the phenyl ring. These properties affect the compounds' solubility, stability, and reactivity. For example, the kinetics of degradation reactions of these carbamates are influenced by the substituents' electronic effects, as indicated by the Bronsted coefficient and the observed reaction rates . The antileukemic activity of phenyl-substituted derivatives also highlights the importance of chemical properties in determining biological activity .

科学的研究の応用

Kinetics and Mechanism of Degradation

- Study 1: Phenyl N-hydroxycarbamates undergo degradation reactions in specific conditions, indicating their potential in chemical synthesis and reaction studies. The degradation follows an E1cB mechanism, resulting in products like phenol/phenolate, HO-N=C=O, carbonate, nitrogen, and ammonia (Beier, Mindl, Štěrba, & Hanusek, 2004).

Applications in Organic Synthesis

- Study 2: tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, derived from phenyl N-hydroxycarbamates, serve as N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines. This highlights their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Detection and Analysis in Environmental Samples

- Study 3: The development of a nano carbon black-based sensor for detecting phenyl carbamates in grain samples demonstrates the relevance of phenyl N-hydroxycarbamate in environmental analysis. This approach is crucial for monitoring pesticide residues in food (Della Pelle et al., 2018).

Potential Antileukemic Activity

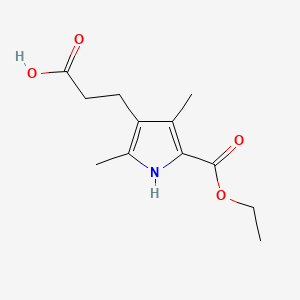

- Study 4: Derivatives of this compound, specifically 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate), have shown significant antileukemic activity against P388 lymphocytic leukemiain mice. This suggests their potential application in developing new antileukemic drugs (Anderson & Halat, 1979).

Oxidation Studies

- Study 5: The oxidation of alkyl or benzyl N-hydroxycarbamate results in O-alkoxycarbonyl or O-benzoxycarbonyl N-hydroxycarbamates and trisubstituted hydroxylamines. This research provides valuable insights into the chemical behavior and potential applications of these compounds in various chemical reactions (Boyland & Nery, 1966).

Bioconversion by Fungi

- Study 6: N-Phenyl carbamates undergo regiospecific para-hydroxylation when exposed to the fungus Beauveria sulfurescens. This bioconversion process has implications for both understanding enzyme-substrate interactions and potential biotechnological applications (Vigne, Archelas, & Furstoss, 1991).

Detection in Water Samples

- Study 7: A study on phenyl-N-methylcarbamates (PNMCs) outlines a method for their detection in water using solid-phase extraction and reversed-phase liquid chromatography. This is significant for environmental monitoring and analysis of water pollution (Latrous El Atrache & Sabbah, 2003).

Synthesis and Properties

- Study 8: The synthesis of N-methyl- and N,N-dimethylcarbamates of hydroxybenzaldehyde acetals and mercaptals, and their physical, anticholinesterase, and insecticidal properties were reported. This study contributes to our understanding of the synthesis and potential applications of phenyl N-hydroxycarbamates in various fields (Nikles, 1969).

Safety and Hazards

作用機序

Mode of Action

The mode of action of phenyl N-hydroxycarbamate involves a series of chemical reactions. The degradation reactions of substituted phenyl N-hydroxycarbamates have been studied under pseudo-first-order reaction conditions . The degradation reaction of phenyl N-hydroxycarbamates follows an E1cB mechanism, giving the corresponding phenol/phenolate and HO–N C O . The latter species undergoes further decomposition to give carbonate, nitrogen, and other products .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the degradation reactions of this compound have been studied in aqueous buffers and sodium hydroxide solutions at 20 °C and 60 °C .

特性

IUPAC Name |

phenyl N-hydroxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(8-10)11-6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADMRVSHKZTLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191473 | |

| Record name | Carbamic acid, hydroxy-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38064-07-2 | |

| Record name | Carbamic acid, hydroxy-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038064072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, hydroxy-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

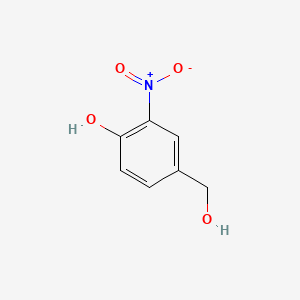

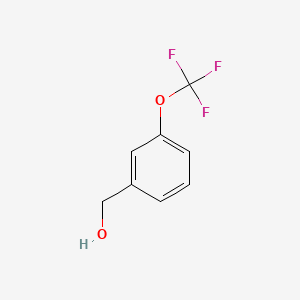

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Do N-substituted phenyl N-hydroxycarbamates exhibit different degradation pathways compared to their unsubstituted counterparts?

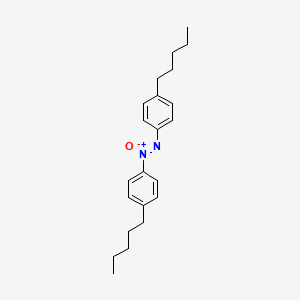

A1: Yes, introducing substituents on the nitrogen atom of phenyl N-hydroxycarbamates significantly influences their degradation pathways. For instance, N-methyl derivatives at pH 7-9 predominantly decompose via a concerted mechanism, yielding the corresponding phenol/phenolate, carbonate, and methylamine. [] This differs from the E1cB mechanism observed for unsubstituted phenyl N-hydroxycarbamates in the same pH range. Interestingly, 4-nitrophenyl N-hydroxy-N-methylcarbamate deviates from this pattern, favoring a Smiles rearrangement that leads to the formation of sodium N-methyl-(4-nitrophenoxy)carbamate. [] At higher pH values (above 9), the degradation of N-hydroxy-N-methylcarbamates becomes more complex, involving a two-step reaction sequence. [] N-Hydroxy-N-phenylcarbamates, on the other hand, degrade to phenol, carbonate, aniline, and azoxybenzene under similar conditions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)